molecular formula C13H16N2O B5844791 N-(3-cyanophenyl)-3,3-dimethylbutanamide

N-(3-cyanophenyl)-3,3-dimethylbutanamide

Cat. No. B5844791
M. Wt: 216.28 g/mol
InChI Key: DIYWFUHFQDBALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-3,3-dimethylbutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which plays a crucial role in ribosome biogenesis and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential cancer therapeutic agent, particularly in hematological malignancies.

Mechanism of Action

N-(3-cyanophenyl)-3,3-dimethylbutanamide targets Pol I transcription by binding to the DNA template and inhibiting the initiation of transcription. This results in a decrease in rRNA synthesis, leading to nucleolar stress and activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-cyanophenyl)-3,3-dimethylbutanamide has been shown to induce nucleolar stress and activate the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells. N-(3-cyanophenyl)-3,3-dimethylbutanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyanophenyl)-3,3-dimethylbutanamide is its specificity for Pol I transcription, which makes it a promising therapeutic agent for cancer treatment. However, N-(3-cyanophenyl)-3,3-dimethylbutanamide has also been shown to have off-target effects, which may limit its clinical utility. Additionally, N-(3-cyanophenyl)-3,3-dimethylbutanamide has shown limited efficacy in some tumor types, highlighting the need for further research to identify biomarkers that may predict response to treatment.

Future Directions

Future research on N-(3-cyanophenyl)-3,3-dimethylbutanamide should focus on identifying biomarkers that may predict response to treatment, as well as exploring combination therapies that may enhance its efficacy. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(3-cyanophenyl)-3,3-dimethylbutanamide and to develop strategies to overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-cyanophenyl)-3,3-dimethylbutanamide in cancer patients.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-3,3-dimethylbutanamide involves a series of chemical reactions starting with commercially available starting materials. The first step involves the reaction of 3,3-dimethylbutyraldehyde with malononitrile to form a cyanoacetone intermediate. The cyanoacetone intermediate is then reacted with 3-bromoaniline to form the desired product, N-(3-cyanophenyl)-3,3-dimethylbutanamide.

Scientific Research Applications

N-(3-cyanophenyl)-3,3-dimethylbutanamide has been extensively studied in preclinical models for its potential as a cancer therapeutic agent. It has shown promising results in hematological malignancies, particularly in multiple myeloma and acute myeloid leukemia. N-(3-cyanophenyl)-3,3-dimethylbutanamide has also been shown to have activity against solid tumors, such as breast and ovarian cancer.

properties

IUPAC Name

N-(3-cyanophenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)8-12(16)15-11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWFUHFQDBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.